2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including condensation reactions , functional group transformations , and cyclization . Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols can be found in relevant literature .
Scientific Research Applications
Synthesis and Evaluation as Glutaminase Inhibitors
A study conducted by Shukla et al. (2012) discusses the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including a related compound, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are investigated for their therapeutic potential in cancer treatment by attenuating the growth of P493 human lymphoma B cells in vitro and in mouse xenograft models, highlighting the importance of structural modifications for improving drug-like properties such as solubility while retaining potency (Shukla et al., 2012).
Antimicrobial Activities
Research by Wardkhan et al. (2008) on the synthesis of thiazoles and their fused derivatives, including compounds with structural similarities, demonstrates significant in vitro antimicrobial activity against various bacterial and fungal strains. This study emphasizes the potential of these compounds in developing new antimicrobial agents, showcasing the diverse biological activities of thiazole-based molecules (Wardkhan et al., 2008).
Corrosion Inhibition
Daoud et al. (2014) explored the use of thiophene Schiff base compounds as efficient corrosion inhibitors for mild steel in acidic environments. Their study indicates that these compounds exhibit significant inhibition efficiency, which increases with concentration. The findings suggest potential applications in protecting industrial materials from corrosion, highlighting the versatility of thiophene derivatives in applications beyond biomedicine (Daoud et al., 2014).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to induce mitotic arrest, caspase-dependent apoptosis, and cell growth inhibition in human colon cancer hct-116 cells . This suggests that the compound might interact with its targets to disrupt cell division and promote programmed cell death.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound might interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the compound’s bioavailability.
Result of Action
Based on the reported activities of thiazole derivatives, the compound might induce oxidative stress, inflammation, microbial death, fluid balance, neuronal protection, and tumor cell death .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S3/c18-17(19,20)11-5-1-2-6-12(11)21-14(26)9-28-16-24-23-15(29-16)22-13(25)8-10-4-3-7-27-10/h1-7H,8-9H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLLBOOHZWGNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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